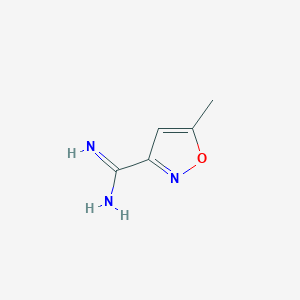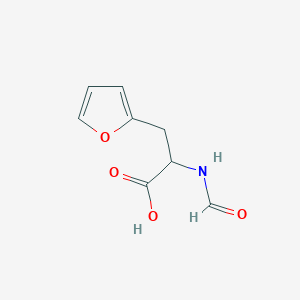
2-Formamido-3-(furan-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formamido-3-(furan-2-yl)propanoic acid is an organic compound with the molecular formula C8H9NO4 It is a derivative of propanoic acid, featuring a furan ring and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formamido-3-(furan-2-yl)propanoic acid typically involves the reaction of furan derivatives with amino acids under specific conditions. One common method includes the reaction of furan-2-carboxylic acid with alanine in the presence of formic acid . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Formamido-3-(furan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The formamido group can be reduced to an amino group under hydrogenation conditions.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-Amino-3-(furan-2-yl)propanoic acid.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
2-Formamido-3-(furan-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Formamido-3-(furan-2-yl)propanoic acid exerts its effects involves interactions with various molecular targets. The furan ring can participate in π-π stacking interactions, while the formamido group can form hydrogen bonds with biological molecules. These interactions can influence pathways related to enzyme activity, signal transduction, and cellular metabolism.
Comparison with Similar Compounds
- 3-(furan-2-yl)propanoic acid
- 2-Furanpropanoic acid
- 2-(furan-3-ylformamido)propanoic acid
Comparison: 2-Formamido-3-(furan-2-yl)propanoic acid is unique due to the presence of both a furan ring and a formamido group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in synthesis and potential therapeutic uses .
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-formamido-3-(furan-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9NO4/c10-5-9-7(8(11)12)4-6-2-1-3-13-6/h1-3,5,7H,4H2,(H,9,10)(H,11,12) |
InChI Key |
WOYHGZRCFLDTCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CC(C(=O)O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



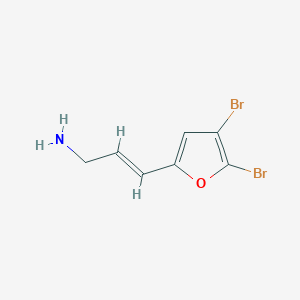
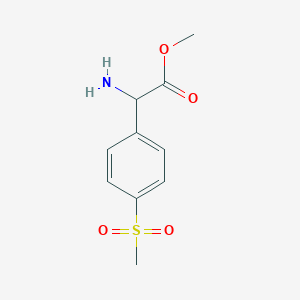
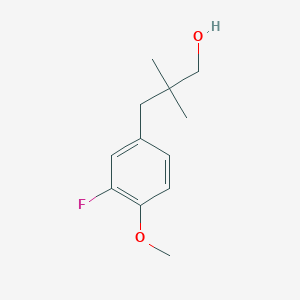
![1-[(3-Fluoro-5-methylphenyl)methyl]piperazine](/img/structure/B13610511.png)


![methyl(6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylatedihydrochloride](/img/structure/B13610538.png)
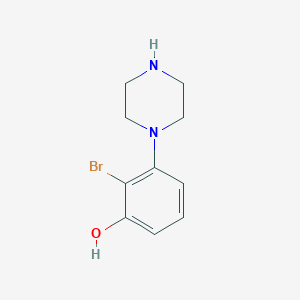
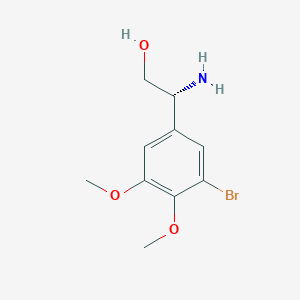
![3-(4-Piperidinyl)imidazo[1,2-a]pyridine](/img/structure/B13610564.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13610567.png)

